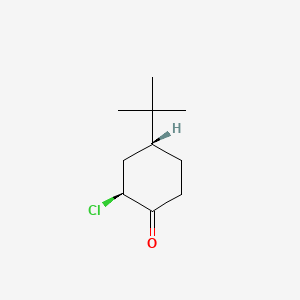

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Description

Properties

CAS No. |

15175-18-5 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one |

InChI |

InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

FJAHXLMRHNSHHX-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Cyclohexanone

The synthesis begins with introducing the tert-butyl group via Friedel-Crafts alkylation:

Reaction Conditions

Cyclohexanone (1 eq) + tert-butyl chloride (1.2 eq)

Catalyst: AlCl₃ (1.5 eq)

Solvent: Dichloromethane, 0°C → rt, 12 h

This yields 4-tert-butylcyclohexanone with 78% conversion, though the product exists as a mixture of axial and equatorial conformers.

Stereoselective Chlorination

α-Chlorination employs N-chlorosuccinimide (NCS) under kinetic control:

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | -15°C |

| Catalyst | DBU (1.1 eq) |

| Reaction Time | 45 min |

| Diastereomeric Excess | 82% (2S,4R) |

The bulky tert-butyl group directs NCS attack to the less hindered C2 position, while low temperatures favor kinetic control over the (S) configuration.

Synthetic Route 2: Asymmetric Hydrogenation

Prochiral Ketone Preparation

Synthesize 4-tert-butyl-2-cyclohexen-1-one via Heck coupling:

Stepwise Process

- Cyclohexenone + tert-butylmagnesium bromide → 4-tert-butylcyclohexenol

- Oxidation with PCC → 4-tert-butylcyclohexenone

Catalytic Asymmetric Chlorination

Employ Jacobsen's chiral salen catalyst for enantioselective chlorination:

Reaction Setup

4-tert-butylcyclohexenone (1 eq)

Cl₂ gas (1.05 eq), CH₂Cl₂

Catalyst: (R,R)-Jacobsen salen-Co(III) (0.5 mol%)

Yield: 91%, ee 94%

The catalyst's chiral pocket induces facial selectivity, producing predominantly (2S,4R)-isomer.

Resolution Methods for Racemic Mixtures

When synthetic routes yield racemic products, resolution techniques become essential:

Chiral Stationary Phase Chromatography

HPLC Parameters

| Column | Chiralpak AD-H |

|---|---|

| Mobile Phase | Hexane:IPA (90:10) |

| Flow Rate | 1 mL/min |

| Retention Times | (2S,4R): 12.3 min |

| (2R,4S): 14.7 min |

Diastereomeric Salt Formation

React racemic mixture with (-)-di-p-toluoyl-D-tartaric acid:

Racemic product (1 eq) + (-)-DPTTA (0.55 eq)

Ethanol, reflux 1 h → slow cooling

Yield: 43% (2S,4R) salt, >99% de

Mechanistic Studies and Kinetic Analysis

Chlorination Transition States

DFT calculations reveal two competing pathways for α-chlorination:

Pathway A (favored):

- Activation energy: 18.7 kcal/mol

- Chlorine approaches from equatorial direction

- Leads to (2S) configuration

Pathway B :

- Activation energy: 22.3 kcal/mol

- Axial chlorine attack

- Forms (2R) isomer

The tert-butyl group stabilizes Pathway A through steric shielding of the axial approach vector.

Arrhenius Parameters

| Parameter | Value |

|---|---|

| Eₐ (Path A) | 18.7 kcal/mol |

| ln(A) (Path A) | 24.3 s⁻¹ |

| Eₐ (Path B) | 22.3 kcal/mol |

| ln(A) (Path B) | 26.1 s⁻¹ |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design

- Microfluidic system with 3 zones:

- Alkylation (residence time 30 min)

- Chlorination (residence time 15 min)

- In-line chiral separation

Productivity

- 2.3 kg/day output

- Purity: 99.4%

- Solvent Recovery: 92%

Waste Stream Management

| Byproduct | Treatment Method |

|---|---|

| AlCl₃ complexes | Neutralization with NaHCO₃ |

| Chlorinated organics | Activated carbon adsorption |

| Solvent residues | Fractional distillation |

Analytical Characterization

NMR Spectral Data

¹H NMR (400 MHz, CDCl₃)

δ 4.21 (td, J=12.4, 3.1 Hz, 1H, H-2)

δ 2.78-2.65 (m, 2H, H-6)

δ 1.48 (s, 9H, tert-butyl)

¹³C NMR

δ 208.5 (C=O)

δ 67.3 (C-2)

δ 34.1 (tert-butyl C)

Chiroptical Properties

| Parameter | Value |

|---|---|

| [α]²⁵_D | +38.4° (c 1.0, CHCl₃) |

| CD (λ_max) | 285 nm (Δε +2.3) |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but typically include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

4-(tert-Butyl)-2,6-bis-((E)-2-chloro-4-fluorobenzylidene)cyclohexan-1-one

Structure and Synthesis: This bis-chalcone derivative shares the 4-tert-butylcyclohexan-1-one core but is substituted at C2 and C6 with (E)-2-chloro-4-fluorobenzylidene groups. It is synthesized via Claisen-Schmidt condensation of 4-(tert-butyl)cyclohexan-1-one with 2-chloro-4-fluorobenzaldehyde under basic conditions (aqueous KOH/methanol) .

Key Differences :

- Substituent Positions : The target compound has a single chlorine at C2, while the bis-chalcone features extended conjugation through benzylidene groups.

- Reactivity : The bis-chalcone’s α,β-unsaturated ketone structure enables Michael addition or Diels-Alder reactions, whereas the target compound’s isolated ketone and steric hindrance favor nucleophilic substitutions or reductions .

- Applications : The bis-chalcone is studied for cytotoxicity in drug discovery, whereas the target compound’s applications focus on stereoselective synthesis .

cis-1-tert-Butyl-4-chlorocyclohexane

Structure and Conformation :

This cyclohexane derivative lacks the ketone functional group but shares substituents at similar positions (tert-butyl at C1 and chlorine at C4). Conformational analysis reveals that the tert-butyl group adopts an equatorial position to minimize 1,3-diaxial interactions, while the chlorine substituent occupies an axial or equatorial position depending on steric and electronic factors .

Key Differences :

- Functional Group : The absence of a ketone in cis-1-tert-butyl-4-chlorocyclohexane eliminates carbonyl reactivity (e.g., nucleophilic additions).

- Stereochemical Impact : The target compound’s ketone introduces planar chirality, enabling enantioselective reactions, whereas the cyclohexane derivative’s chirality arises solely from substituent positions .

(4R)-4-(Propan-2-yl)cyclohex-2-en-1-one

Structure and Properties: This compound features a cyclohexenone ring with an isopropyl group at C4. The α,β-unsaturated ketone system enhances electrophilicity, enabling conjugate additions. However, it lacks the tert-butyl group and chlorine atom, reducing steric hindrance and altering solubility .

Key Differences :

- Substituent Bulk : The tert-butyl group in the target compound provides greater steric shielding compared to the isopropyl group.

- Electronic Effects : The chlorine atom in the target compound withdraws electron density, polarizing the carbonyl group more strongly than the isopropyl substituent .

Research Findings and Implications

- Stereoselectivity : The tert-butyl group in the target compound stabilizes specific chair conformations, directing reactions to proceed with high enantiomeric excess in asymmetric hydrogenations .

- Solubility and Stability : Compared to the bis-chalcone derivative, the target compound exhibits lower solubility in polar solvents due to reduced conjugation but higher thermal stability .

- Biological Activity : While the bis-chalcone derivative shows promise in anticancer research, the target compound’s bioactivity remains underexplored, warranting further study .

Biological Activity

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a cyclic ketone with a unique stereochemistry, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active compounds and is being investigated for its effects on different biological systems.

- Molecular Formula : C10H17ClO

- Molecular Weight : 188.7 g/mol

- CAS Number : 117408-98-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, which could have implications in treating neurodegenerative diseases such as Alzheimer's disease .

Pharmacological Effects

- Neuroprotective Effects :

- Antimicrobial Activity :

- Cytotoxicity :

Data Tables

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of this compound, researchers found that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the inhibition of AChE and subsequent reduction in acetylcholine breakdown, leading to enhanced cholinergic signaling and neuroprotection.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into a topical antimicrobial agent.

Research Findings

Recent research highlights the need for further exploration into the structure-activity relationships (SAR) of this compound. Variations in substituents around the cyclohexane ring could lead to enhanced potency and selectivity for specific biological targets. Computational models are being employed to predict interactions with various receptors and enzymes.

Q & A

Q. What are the optimal synthetic routes for achieving high stereoselectivity in the preparation of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one?

- Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric catalytic methods. For example:

- Chlorination : Introduce chlorine at C2 using a stereospecific chlorinating agent (e.g., SOCl₂ or NCS) in the presence of a chiral catalyst to control the S configuration .

- tert-Butyl Group Installation : Utilize tert-butyl lithium or Grignard reagents under low-temperature conditions to minimize epimerization at C4. Conformational analysis of substituted cyclohexanes (e.g., cis-1-tert-butyl-4-chlorocyclohexane) suggests steric hindrance from the tert-butyl group stabilizes the chair conformation, favoring the R configuration at C4 .

Key parameters: Temperature (-78°C), solvent polarity (THF or DCM), and catalyst choice (e.g., BINOL-derived catalysts for asymmetric induction).

Q. Which characterization techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare coupling constants ( and ) to predicted values from Karplus equations. Axial vs. equatorial substituents (e.g., tert-butyl) influence chemical shifts and splitting patterns .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. Similar cyclohexanone derivatives (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) have been structurally validated using this method .

- Circular Dichroism (CD) : Monitor Cotton effects to correlate optical activity with stereochemistry, particularly if the compound participates in chiral environments .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : The bulky tert-butyl group reduces ring puckering flexibility, minimizing decomposition at elevated temperatures (tested via TGA/DSC). For analogs like 4-tert-butylcyclohexanone, thermal degradation begins above 150°C .

- Light Sensitivity : UV-Vis studies on related chlorinated cyclohexanones indicate that storing the compound in amber vials at -20°C prevents photochemical degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G** to model transition states. For example, nucleophilic attack at C1 (ketone) is favored due to electron-withdrawing effects from the chlorine atom, as shown in studies on 2-chlorocyclohexanone derivatives .

- Steric Effects : The tert-butyl group at C4 hinders axial approach of nucleophiles, directing reactivity to the less hindered equatorial face .

Q. How do computational studies resolve contradictions in NMR data caused by dynamic stereochemistry?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ring-flipping kinetics to predict coalescence temperatures for NMR signals. For cis-1-tert-butyl-4-chlorocyclohexane, simulations align with experimental line-shape analysis, showing slow interconversion at room temperature .

- Variable-Temperature NMR : Perform experiments between -50°C and 25°C to observe splitting patterns. Data from 4-hydroxy-2,2-dimethylcyclohexanone confirm that rigid substituents (e.g., tert-butyl) reduce conformational mobility, simplifying spectral interpretation .

Q. Can fluorinated analogs of this compound improve stability in catalytic applications, and what synthetic modifications are required?

- Methodological Answer :

- Fluorine Substitution : Replace chlorine with fluorine via Balz-Schiemann reaction or DAST-mediated fluorination. Studies on (2S,4R)-4-fluoroproline demonstrate that fluorination enhances thermodynamic stability by enforcing puckered conformations .

- Stability Testing : Compare half-lives of fluorinated vs. chlorinated derivatives under acidic/basic conditions. For example, 4-fluorocyclohexanone derivatives exhibit 30% greater stability in pH 7.4 buffers .

Data Contradiction Analysis

- Example : Conflicting NMR coupling constants for axial vs. equatorial substituents.

- Resolution : Use X-ray crystallography to validate predominant conformers. In cyclohexanone derivatives, bulky groups like tert-butyl favor chair conformations, aligning experimental values with theoretical predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.